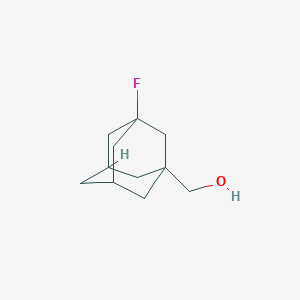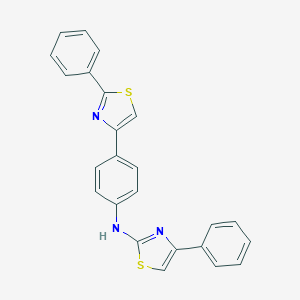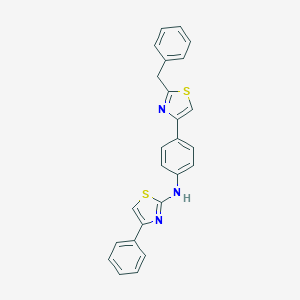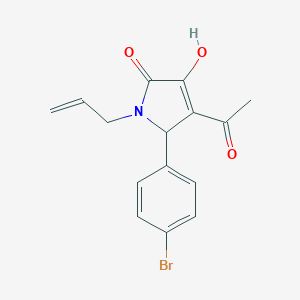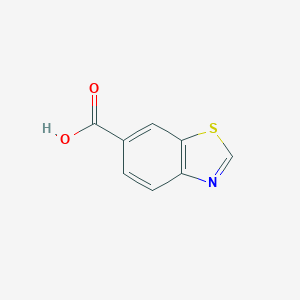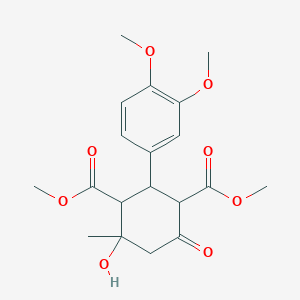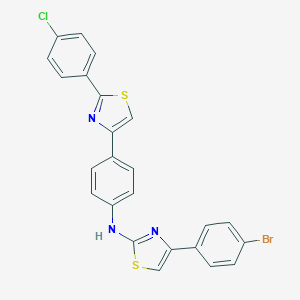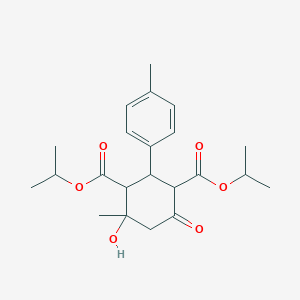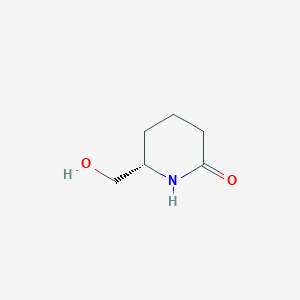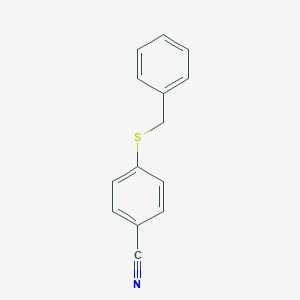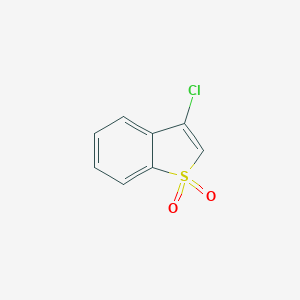
3-Chloro-1-benzothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-benzothiophene 1,1-dioxide, also known as CBDO, is a chemical compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. CBDO is a heterocyclic organic compound that contains a sulfur atom and a chlorine atom attached to a benzene ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide is not fully understood, but it has been suggested that it may act as a partial agonist of the PPARγ receptor. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit anti-inflammatory and anti-diabetic properties, which may be attributed to its interaction with the PPARγ receptor.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting biochemical and physiological effects. Studies have shown that 3-Chloro-1-benzothiophene 1,1-dioxide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Chloro-1-benzothiophene 1,1-dioxide has also been found to exhibit anti-diabetic properties and can improve glucose tolerance in animal models. Additionally, 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-1-benzothiophene 1,1-dioxide has several advantages for lab experiments, including its high purity, stability, and relatively low cost. However, 3-Chloro-1-benzothiophene 1,1-dioxide has some limitations, including its low solubility in water and limited availability. These limitations may hinder its use in some experiments and may require the use of alternative compounds or methods.
Direcciones Futuras
There are several future directions for the study of 3-Chloro-1-benzothiophene 1,1-dioxide. One potential direction is the development of 3-Chloro-1-benzothiophene 1,1-dioxide-based materials for use in organic electronics and optoelectronics. Another potential direction is the study of 3-Chloro-1-benzothiophene 1,1-dioxide's interaction with the PPARγ receptor and its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide and its potential applications in various fields of research.
Métodos De Síntesis
3-Chloro-1-benzothiophene 1,1-dioxide can be synthesized using various methods, including oxidation of 3-chlorobenzothiophene and chlorination of 1-benzothiophene 1,1-dioxide. The most common method of synthesis involves the reaction of 3-chlorobenzothiophene with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This method yields a high purity of 3-Chloro-1-benzothiophene 1,1-dioxide and is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting properties that make it suitable for various scientific research applications. One of the most significant applications of 3-Chloro-1-benzothiophene 1,1-dioxide is in the field of organic electronics. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to be a promising material for the fabrication of organic thin-film transistors due to its high charge carrier mobility and stability. 3-Chloro-1-benzothiophene 1,1-dioxide has also been studied for its potential application as a photosensitizer in dye-sensitized solar cells.
Propiedades
Número CAS |
21211-29-0 |
|---|---|
Nombre del producto |
3-Chloro-1-benzothiophene 1,1-dioxide |
Fórmula molecular |
C8H5ClO2S |
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
3-chloro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H5ClO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H |
Clave InChI |
NRISJHCKUBVLHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
Otros números CAS |
21211-29-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



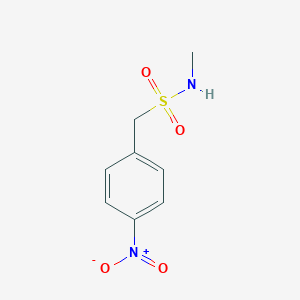
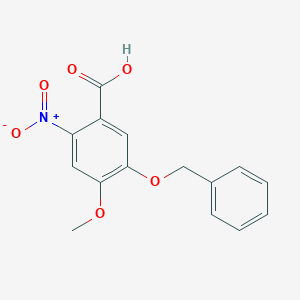
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
